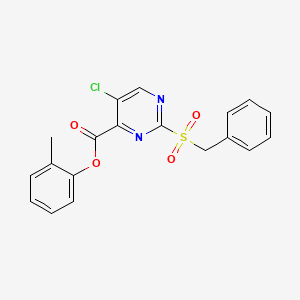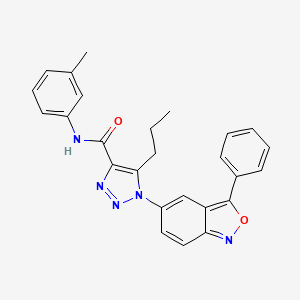![molecular formula C24H21N3O4 B11300333 2-(2-methoxyphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B11300333.png)
2-(2-methoxyphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is a complex organic compound with a unique structure that combines a methoxyphenoxy group, an oxadiazole ring, and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the oxadiazole ring, followed by the introduction of the methoxyphenoxy group and the propanamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
2-(2-Methoxyphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a dihydro derivative.
科学的研究の応用
2-(2-Methoxyphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(2-methoxyphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide involves its interaction with specific molecular targets. The oxadiazole ring and phenyl groups may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone: Similar structure but lacks the oxadiazole ring.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but has different functional groups.
Uniqueness
2-(2-Methoxyphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is unique due to the combination of the methoxyphenoxy group, oxadiazole ring, and propanamide moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C24H21N3O4 |
|---|---|
分子量 |
415.4 g/mol |
IUPAC名 |
2-(2-methoxyphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide |
InChI |
InChI=1S/C24H21N3O4/c1-16(30-21-11-7-6-10-20(21)29-2)23(28)25-19-14-12-18(13-15-19)24-26-22(27-31-24)17-8-4-3-5-9-17/h3-16H,1-2H3,(H,25,28) |
InChIキー |
SEUVIZUTLKZQBZ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)OC4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B11300252.png)
![N-benzyl-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11300258.png)
![2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B11300263.png)
![2-hydroxy-4-methyl-6-oxo-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11300270.png)
![4-(4-chlorophenyl)-8-methyl-2-(4-methylpiperazin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11300278.png)
![2-(benzylsulfanyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11300282.png)
![7-(4-Methoxyphenyl)-3-methyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11300291.png)

![2-[2-({4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethoxy]ethanol](/img/structure/B11300295.png)
![N-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11300298.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide](/img/structure/B11300304.png)

![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11300314.png)
![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine](/img/structure/B11300316.png)
